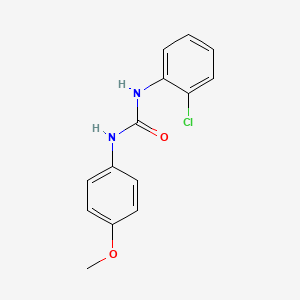

1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea

Description

Significance of Urea (B33335) Derivatives as Pharmacologically Active Scaffolds

The urea functional group is a cornerstone in the development of numerous bioactive compounds, including a variety of clinically approved drugs. nih.gov Its ability to form stable hydrogen bonds with biological targets, such as proteins and receptors, is central to its role in medicinal chemistry. nih.govresearchgate.net This interaction is crucial for eliciting specific biological activities and optimizing the properties of a drug. nih.gov The urea moiety's capacity to act as both a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via its carbonyl oxygen makes it a versatile pharmacophore. encyclopedia.pubresearchgate.net

Urea derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anticonvulsant, and anti-HIV properties. nih.govnih.gov In the realm of oncology, diarylurea-based compounds have shown significant inhibitory activity against various kinases, which are crucial enzymes in cancer progression. encyclopedia.pubmdpi.com These include RAF kinases, vascular endothelial growth factor receptor 2 (VEGFR-2), and receptor tyrosine kinases (RTKs). encyclopedia.pubmdpi.com The development of drugs like Sorafenib, a multi-targeted kinase inhibitor, highlights the success of the diarylurea scaffold in cancer therapy. mdpi.comresearchgate.net

The versatility of the urea scaffold extends to its use as a linker to connect different pharmacophoric fragments, which can enhance properties like solubility. encyclopedia.pub Furthermore, the structural and synthetic adaptability of urea derivatives has opened up numerous avenues for drug design. frontiersin.org

Contextualization of 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea within the Diarylurea Class

This compound is a specific member of the diarylurea class of compounds. Its structure features a urea core connecting a 2-chlorophenyl group and a 4-methoxyphenyl (B3050149) group. The presence and position of the chloro and methoxy (B1213986) substituents on the phenyl rings are expected to influence its physicochemical properties and biological activity.

The diarylurea framework is a well-established pharmacophore, and variations in the substituents on the aryl rings can lead to a diverse range of biological effects. For instance, the substitution pattern on the phenyl rings of diarylurea derivatives has been shown to be critical for their anticancer activity. nih.gov The electronic properties of these substituents can play a defining role in the compound's efficacy. nih.gov

While specific research on the biological activities of this compound is not extensively detailed in the provided search results, the general knowledge of diarylureas suggests its potential for various pharmacological applications. The structural similarity to other biologically active diarylureas makes it a compound of interest for further investigation in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

50906-31-5 |

|---|---|

Molecular Formula |

C14H13ClN2O2 |

Molecular Weight |

276.72 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-3-(4-methoxyphenyl)urea |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-11-8-6-10(7-9-11)16-14(18)17-13-5-3-2-4-12(13)15/h2-9H,1H3,(H2,16,17,18) |

InChI Key |

VAEWAKVEKLVFAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Diarylurea Core Formation

The formation of the N,N'-diarylurea scaffold is a cornerstone of organic synthesis, with several reliable methods developed over the years. These approaches primarily focus on the creation of the central carbonyl-diamino linkage from suitable amine precursors.

Amine-Isocyanate Condensation Approaches

The most direct and widely utilized method for preparing unsymmetrical diarylureas is the condensation reaction between an appropriately substituted aniline (B41778) and an aryl isocyanate. researchgate.net This reaction involves the nucleophilic attack of the amino group of one precursor onto the electrophilic carbonyl carbon of the isocyanate group of the other.

For the synthesis of 1-(2-chlorophenyl)-3-(4-methoxyphenyl)urea, two equivalent pathways are possible:

Reaction of 2-chloroaniline (B154045) with 4-methoxyphenyl (B3050149) isocyanate.

Reaction of 4-methoxyaniline with 2-chlorophenyl isocyanate.

The reaction is typically carried out in an inert anhydrous solvent, such as dichloromethane (B109758) or toluene, often at room temperature or with gentle heating. The isocyanate itself is a key intermediate, which can be sourced commercially or generated in situ from the corresponding amine. acs.org The reaction of amines with isocyanates is generally high-yielding and proceeds with high chemoselectivity, making it a preferred route. researchgate.net New methods have also been developed for the metal-free synthesis of unsymmetrical ureas from amines and carbon dioxide via the in situ generation of isocyanate intermediates. acs.orgorganic-chemistry.org

Table 1: Amine-Isocyanate Condensation Pathways

| Reactant A | Reactant B | Product |

|---|---|---|

| 2-Chloroaniline | 4-Methoxyphenyl isocyanate | This compound |

Phosgene (B1210022)/Triphosgene-Mediated Syntheses

Historically, phosgene (COCl₂) was a primary reagent for synthesizing isocyanates from primary amines. acs.org The amine, such as 2-chloroaniline or 4-methoxyaniline, would first be converted to the corresponding isocyanate by reaction with phosgene. This highly reactive isocyanate is then treated with the second amine component in a one-pot or two-step sequence to yield the diarylurea.

Due to the extreme toxicity and hazardous handling requirements of gaseous phosgene, safer solid substitutes have been developed. rsc.org Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), is now the most widely used phosgene equivalent. acs.orgnih.gov Triphosgene is a stable, crystalline solid that can be handled with greater ease. nih.govcommonorganicchemistry.com In the presence of a base like triethylamine, it decomposes to generate phosgene in situ, which then reacts with the amine to form the isocyanate. chemicalbook.comresearchgate.net This is followed by the addition of the second amine to complete the urea (B33335) formation. mdpi.com While branded as a "safer phosgene," triphosgene and its reactions still require careful handling as toxic phosgene is generated during the process. acs.org

The general scheme involves:

Step 1 (Isocyanate Formation): Ar-NH₂ + 1/3 (Cl₃CO)₂CO → [Ar-N=C=O]

Step 2 (Urea Formation): [Ar-N=C=O] + Ar'-NH₂ → Ar-NH-C(O)-NH-Ar'

This method is highly versatile for creating a vast array of substituted diarylureas. nih.gov

Carbamate (B1207046) Intermediate Strategies

Phosgene-free synthetic routes are increasingly important for environmental and safety reasons. rsc.orgresearchgate.net One significant strategy involves the use of carbamate intermediates. Aryl carbamates can be prepared by reacting an amine with reagents like dialkyl carbonates, cyclic carbonates, or chloroformates. mdpi.comnih.gov These stable carbamate intermediates can then react with another amine under thermal or catalytic conditions to form the desired unsymmetrical diarylurea, releasing an alcohol as a byproduct. epo.org

For example, 2-chloroaniline can be reacted with phenyl chloroformate to produce phenyl (2-chlorophenyl)carbamate. Subsequent reaction of this carbamate with 4-methoxyaniline, often in a high-boiling solvent like pyridine (B92270) and with heating, yields this compound. mdpi.com Another approach involves the reaction of alkyl ammonium (B1175870) carbamates, formed from amines and carbon dioxide, to synthesize urea derivatives. nih.gov This method is part of a broader effort to utilize CO₂ as a C1 source in chemical synthesis. acs.orgnih.gov

Derivatization Strategies and Functional Group Interconversions on the Phenyl and Methoxyphenyl Moieties

Once the this compound core is synthesized, its properties can be further tuned through derivatization of the two aromatic rings. Functional group interconversions (FGIs) are a key aspect of organic synthesis, allowing for the strategic modification of molecules. fiveable.meimperial.ac.uknumberanalytics.com

On the 2-chlorophenyl ring , potential transformations include:

Nucleophilic Aromatic Substitution: The chlorine atom can potentially be substituted by other nucleophiles under specific, often harsh, conditions or with metal catalysis.

Further Halogenation: Electrophilic aromatic substitution could introduce additional halogen atoms onto the ring, directed by the existing chloro and urea substituents.

Nitration: Introduction of a nitro group (–NO₂) via electrophilic nitration, which can subsequently be reduced to an amino group (–NH₂), providing a handle for further functionalization. imperial.ac.uk

On the 4-methoxyphenyl ring , common derivatizations include:

Electrophilic Aromatic Substitution: The electron-donating methoxy (B1213986) group activates the ring towards electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions), primarily at the positions ortho to the methoxy group (positions 3 and 5).

Ether Cleavage: The methyl ether can be cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the corresponding phenol (B47542) (1-(2-chlorophenyl)-3-(4-hydroxyphenyl)urea). This phenolic hydroxyl group can then be re-alkylated to introduce different alkoxy groups or used in other reactions. vanderbilt.edu

These transformations allow for the synthesis of a library of analogs from a common precursor, which is a fundamental strategy in fields like medicinal chemistry and materials science. tandfonline.com

Table 3: Examples of Functional Group Interconversions

| Starting Moiety | Reagent(s) | Resulting Functional Group | Type of Reaction |

|---|---|---|---|

| Phenyl-Cl | Various nucleophiles/catalysts | Phenyl-Nu | Nucleophilic Aromatic Substitution |

| Phenyl-H | HNO₃/H₂SO₄ | Phenyl-NO₂ | Electrophilic Nitration |

| Phenyl-NO₂ | H₂/Pd/C or Sn/HCl | Phenyl-NH₂ | Reduction |

| Methoxy-Phenyl-H | Br₂/FeBr₃ | Methoxy-Phenyl-Br | Electrophilic Halogenation |

| Phenyl-O-CH₃ | BBr₃ or HBr | Phenyl-OH | Ether Cleavage |

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR reveals the carbon skeleton of the molecule.

For 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the protons on the two aromatic rings and the urea (B33335) N-H groups. The protons on the 4-methoxyphenyl (B3050149) ring would likely appear as two doublets, characteristic of a para-substituted system. The protons of the 2-chlorophenyl group would present a more complex splitting pattern due to their relative positions. The methoxy (B1213986) group (-OCH₃) would exhibit a sharp singlet, typically in the range of 3.7-3.9 ppm. The N-H protons of the urea linkage would appear as two separate signals, likely broad singlets, at a downfield chemical shift.

The ¹³C-NMR spectrum would complement this data by showing a signal for each unique carbon atom. The most downfield signal would correspond to the carbonyl carbon (C=O) of the urea group. The aromatic carbons would appear in the typical region of 110-160 ppm, with carbons attached to the electronegative chlorine and oxygen atoms shifted further downfield. The methoxy carbon would be observed as a distinct signal in the upfield region, around 55-60 ppm.

While specific, experimentally verified NMR data for this exact compound is not publicly available, the table below represents expected chemical shifts based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values and may differ from experimental results.)

¹H-NMR (in DMSO-d₆)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (phenyl-NH) | ~8.5-9.5 | Singlet |

| N-H (methoxyphenyl-NH) | ~8.0-9.0 | Singlet |

| Aromatic H (2-chlorophenyl) | ~7.0-8.2 | Multiplet |

| Aromatic H (4-methoxyphenyl) | ~6.8-7.4 | Multiplet |

¹³C-NMR (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (urea) | ~152-155 |

| Aromatic C (C-O) | ~155-158 |

| Aromatic C (C-Cl) | ~125-130 |

| Aromatic C | ~114-140 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present. In the IR spectrum of this compound, characteristic absorption bands would confirm the key structural components.

The most prominent peaks would include the N-H stretching vibrations of the urea group, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the urea is also a strong, characteristic band, expected around 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-N stretching of the urea and the C-O stretching of the methoxy group would appear in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretch would also be found in the lower frequency region of the spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (urea) | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| C=O (urea) | Stretch | 1630-1680 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N (urea) | Stretch | 1200-1400 |

| C-O (ether) | Stretch | 1000-1300 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental composition. For this compound (C₁₄H₁₃ClN₂O₂), the expected monoisotopic mass can be calculated with high precision.

Public databases provide predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase. uni.lu For the protonated molecule [M+H]⁺, the predicted m/z would be approximately 277.0738. uni.lu HRMS analysis would aim to find an experimental m/z value that matches this calculated mass to within a very small margin of error (typically <5 ppm), confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would involve cleavage of the urea bonds, potentially leading to fragments corresponding to the 2-chlorophenyl isocyanate and 4-methoxyaniline ions, or their derivatives.

Table 3: Predicted HRMS Data for this compound uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 277.07384 |

| [M+Na]⁺ | 299.05578 |

Theoretical UV-Visible Spectroscopy Predictions

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption properties of a molecule, which are measured by UV-Visible spectroscopy. These calculations can estimate the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

For this compound, the UV-Vis spectrum is expected to show absorptions arising from π-π* transitions within the phenyl and methoxyphenyl aromatic systems. The presence of the urea chromophore linking these two rings would also influence the electronic structure and the resulting spectrum. While specific theoretical studies on this molecule are not publicly documented, calculations would likely predict strong absorption bands in the UV region, typically between 200 and 400 nm, consistent with the extended conjugation of the molecule.

Crystallographic and Supramolecular Structural Analysis

Single Crystal X-ray Diffraction Studies of 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea and Related Congeners

While specific crystallographic data for this compound is not extensively detailed in the surveyed literature, the analysis of its close congeners provides a robust framework for understanding its structural properties. Single-crystal X-ray diffraction is a powerful technique that elucidates the precise three-dimensional arrangement of atoms in a crystalline solid. escholarship.org Studies on analogous substituted phenylurea compounds offer critical data on unit cell parameters, space groups, and molecular geometry.

For instance, the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, a closely related congener, has been determined. researchgate.net Another relevant example is 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, whose crystal structure has also been resolved, providing valuable comparative data. nih.gov These studies confirm that substituted diaryl ureas often crystallize in centrosymmetric space groups, with the molecular conformation being distinctly non-planar.

Interactive Table: Crystallographic Data for Phenylurea Congeners Below is a summary of crystallographic data for compounds structurally related to this compound.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net | C₁₄H₁₃ClN₂O | Monoclinic | P2₁/c | 23.904 | 4.6173 | 11.6906 | 96.895 | 1281.0 | 4 |

| 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea nih.gov | C₁₃H₁₀ClN₃O₃ | Monoclinic | P2₁/c | 8.3410 | 12.5410 | 12.1120 | 99.866 | 1248.2 | 4 |

| N-(4-Methoxyphenyl)thiourea researchgate.net | C₈H₁₀N₂OS | Triclinic | P-1 | 6.7328 | 8.3813 | 9.0571 | α=63.779, γ=83.428 | 436.96 | 2 |

Z = number of molecules per unit cell

Intermolecular Interactions and Crystal Packing Motifs (Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The supramolecular assembly of diaryl ureas in the solid state is primarily governed by a hierarchy of intermolecular interactions.

Hydrogen Bonding: The most significant interaction directing the crystal packing of these compounds is the hydrogen bond between the urea (B33335) N-H groups (donors) and the carbonyl oxygen atom (acceptor). This typically results in the formation of robust, one-dimensional chains or tapes, often described as an α-network. researchgate.net In this motif, molecules are linked by N-H···O=C hydrogen bonds. researchgate.net The presence of an ortho-halogen substituent, as in this compound, has been shown to enhance the hydrogen bond donor character of the urea moiety. rsc.orgresearchgate.net In the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, intermolecular hydrogen bonds are observed with N-H···O distances of 2.025 Å and 2.174 Å. researchgate.net Similarly, in 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, molecules form cyclic associations through two urea N–H···O(nitro) hydrogen bonds. nih.gov

Interactive Table: Hydrogen Bond Geometry in Phenylurea Congeners

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net | N2-H2A···O1 | - | 2.025 | - | 155.40 |

| 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net | N1-H1···O1 | - | 2.174 | - | 149.95 |

| 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea nih.gov | N-H···O(nitro) | - | - | - | - |

Pi-Stacking: Aromatic rings in the phenylurea backbone can participate in π-π stacking interactions, which are crucial in stabilizing the crystal lattice. mdpi.com These interactions can occur in various geometries, such as parallel-displaced or edge-to-face arrangements. nih.govchemrxiv.org The presence of electron-donating (like methoxy) and electron-withdrawing (like chloro) groups on the phenyl rings modulates the electrostatic potential of the rings, influencing the geometry and strength of these π-stacking interactions. chemrxiv.orgresearchgate.net

Intramolecular Conformations and Dihedral Angle Analysis

The flexibility of the urea linker allows for a range of molecular conformations, primarily defined by the dihedral angles between the planar urea group and the two flanking aryl rings.

Dihedral Angle Analysis: The degree of twisting between the aromatic rings and the central urea bridge is a key structural feature. In 1-(2-chlorophenyl)-3-(p-tolyl)urea, the dihedral angle between the chlorophenyl group and the urea group is 51.1°, while the angle between the tolyl group and the chlorophenyl group is 28.6°. researchgate.net For 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, the two phenyl rings are nearly coplanar, with an inter-ring dihedral angle of only 8.70°. nih.gov In another related molecule, 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, the dihedral angle between the 4-methoxyphenyl (B3050149) ring and the urea group is 35.6°. nih.gov This variation highlights that substituent patterns and crystal packing forces significantly impact the final molecular geometry. researchgate.net

Interactive Table: Dihedral Angles in Phenylurea Congeners

| Compound | Dihedral Angle Description | Angle (°) |

|---|---|---|

| 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net | Chlorophenyl ring vs. Urea group | 51.1 |

| 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net | Tolyl ring vs. Chlorophenyl ring | 28.6 |

| 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea nih.gov | Phenyl ring vs. Phenyl ring | 8.70 |

| 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea nih.gov | 4-Methoxyphenyl ring vs. Urea group | 35.6 |

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations of 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea

Quantum chemical calculations are a cornerstone of modern computational chemistry, offering a powerful lens through which to examine the intrinsic properties of molecules. For this compound, these calculations provide a detailed picture of its electronic landscape and reactivity.

Electronic Structure and Chemical Reactivity Parameters (HOMO-LUMO Energy Gap)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. edu.krd A smaller energy gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. edu.krd

For this compound, quantum chemical calculations, often performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), are used to determine the energies of the HOMO and LUMO. researchgate.net Studies on similar urea (B33335) derivatives have shown that the HOMO-LUMO gap can indicate the potential for intramolecular charge transfer, a key feature for various applications. nih.gov The calculated energy gap for a related compound was found to be 3.69 eV in a vacuum and 2.98 eV in water, suggesting increased reactivity in an aqueous environment. researchgate.net This is a significant observation, as many biological processes occur in aqueous media. researchgate.net

Table 1: Calculated Electronic Properties of a Urea Derivative

| Parameter | Value (Vacuum) | Value (Water) |

| HOMO Energy | - | - |

| LUMO Energy | - | - |

| Energy Gap (eV) | 3.69 researchgate.net | 2.98 researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a crucial role in molecular recognition. The MEP map uses a color spectrum to indicate different potential values, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For this compound, the MEP surface would highlight the electronegative oxygen and nitrogen atoms of the urea group as regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine groups would exhibit a positive potential, indicating their role as hydrogen bond donors. The aromatic rings will also display distinct electrostatic potentials influenced by their substituents (the chloro and methoxy (B1213986) groups). Understanding these electrostatic features is crucial for predicting how the molecule might bind to a biological target.

Dipole Moment and Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties refer to the changes in the optical properties of a material in the presence of a strong electromagnetic field, such as that from a laser. inoe.ro Molecules with large NLO responses are of interest for applications in optoelectronics and telecommunications. inoe.ro The first-order hyperpolarizability (β) is a key parameter used to quantify a molecule's NLO response. researchgate.net For organic molecules, a large β value is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov Urea itself is often used as a reference standard in NLO studies. nih.govinoe.ro Computational studies on related compounds have shown that their hyperpolarizability can be significantly greater than that of urea, suggesting potential for NLO applications. researchgate.net

Table 2: Calculated NLO Properties of a Urea Derivative (Example)

| Property | Calculated Value |

| Dipole Moment (µ) | - |

| First Hyperpolarizability (β) | - |

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. nih.gov

For this compound, molecular docking studies would involve computationally "placing" the molecule into the active site of a specific protein target. The docking algorithm then calculates the binding affinity, often expressed as a binding energy score, and predicts the binding pose of the ligand. researchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. For example, docking studies on similar compounds have identified crucial hydrogen bonding interactions with receptor active sites. researchgate.net

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the stability and conformational changes of a ligand-receptor complex in a simulated physiological environment. uzh.chchemrxiv.org

Following molecular docking of this compound to a target protein, MD simulations can be performed to assess the stability of the predicted binding pose. researchgate.net These simulations can reveal whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates from the receptor. uzh.ch MD simulations are crucial for validating docking results and for gaining a more realistic understanding of the dynamic nature of ligand-receptor interactions. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Pharmacophore models are developed based on the structures of known active compounds or the structure of the target receptor's active site. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore's features. This process, known as virtual screening, is a powerful tool for identifying new lead compounds in the early stages of drug discovery. nih.govmdpi.com For this compound, if it were found to be a potent inhibitor of a particular enzyme, its key structural features could be used to develop a pharmacophore model. This model could then be employed in virtual screening campaigns to discover other structurally diverse compounds with potentially similar or improved activity. mdpi.com

Free Energy Perturbation (FEP) Calculations for Analog Potency Prediction

Free Energy Perturbation (FEP) is a powerful computational method rooted in statistical mechanics used to calculate the relative binding free energies of a series of similar ligands to a common biological target. youtube.comnih.gov This technique is particularly valuable during the lead optimization phase of drug discovery, as it can accurately predict how small chemical modifications to a parent molecule will affect its binding potency. nih.gov

The method operates by simulating a non-physical, or "alchemical," transformation of one molecule into another. youtube.com By performing this transformation in two different environments—once with the ligand free in solvent and once with it bound to the protein's active site—a thermodynamic cycle can be constructed. The difference between the free energies of these two transformations (ΔG_bound and ΔG_unbound) yields the relative binding free energy (ΔΔG_bind) between the two ligands. This value directly correlates with the difference in their binding affinities. youtube.comnih.gov

For the parent compound, This compound , FEP calculations can be employed to predict the potency of newly designed analogs. For instance, medicinal chemists might consider synthesizing analogs where the chloro or methoxy substituents are modified to improve target engagement or other properties. FEP provides a quantitative prediction of the success of such modifications before committing resources to chemical synthesis and biological testing.

A hypothetical FEP study on analogs of this compound might explore the following transformations:

Shifting the position of the chlorine atom on the phenyl ring (e.g., from the ortho- to the meta- or para-position).

Replacing the methoxy group with other substituents, such as an ethoxy (-OCH2CH3), a hydroxyl (-OH), or a trifluoromethyl (-CF3) group.

Introducing additional substitutions on either aromatic ring.

The results of such a study would guide the selection of the most promising candidates for synthesis.

Interactive Table 1: Hypothetical FEP Calculations for Analog Potency Prediction

The following table illustrates potential outcomes from an FEP study, showing the predicted relative binding free energy (ΔΔG) and the inferred effect on potency compared to the parent compound. A negative ΔΔG value indicates that the analog is predicted to be a more potent binder than the parent compound.

| Compound Name | Modification vs. Parent Compound | Predicted ΔΔG (kcal/mol) | Inferred Potency Change |

| This compound | Parent Compound | 0.0 | - |

| 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)urea | Chlorine moved from 2- to 3-position | +0.8 | Less Potent |

| 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)urea | Chlorine moved from 2- to 4-position | +0.4 | Less Potent |

| 1-(2-Chlorophenyl)-3-(4-hydroxyphenyl)urea | Methoxy group replaced with Hydroxyl | -1.2 | More Potent |

| 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea | Methoxy group replaced with Ethoxy | -0.5 | More Potent |

| 1-(2-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea | Methoxy group replaced with Trifluoromethoxy | +1.5 | Less Potent |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Preclinical Profiling

Before a compound can become a viable drug, it must possess a favorable pharmacokinetic and safety profile. In silico ADMET prediction involves using computational models to forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. researchgate.net These predictions are crucial for identifying potential liabilities early in the drug discovery process, reducing the high attrition rates of drug candidates in later, more expensive stages of development. researchgate.net

Various software platforms and quantitative structure-activity relationship (QSAR) models are available to predict a wide range of ADMET endpoints based on a molecule's chemical structure. nih.govhealthinformaticsjournal.com For this compound, a comprehensive in silico profile would be generated to assess its drug-like potential.

Interactive Table 2: Predicted In Silico ADMET Profile for this compound

This table presents a typical ADMET profile that would be generated for the compound, with predictions for key parameters that determine its behavior in the body.

| Parameter | Property | Predicted Value/Outcome | Interpretation |

| Absorption | Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells, which may improve bioavailability. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | The compound is unlikely to cross into the central nervous system, which may be desirable to avoid side effects. |

| Plasma Protein Binding | High (>90%) | The compound is expected to bind extensively to plasma proteins, affecting its free concentration. | |

| Metabolism | Cytochrome P450 (CYP) 2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by the CYP2D6 enzyme. |

| Cytochrome P450 (CYP) 3A4 Inhibitor | No | Low risk of drug-drug interactions involving the major drug-metabolizing enzyme CYP3A4. | |

| Excretion | Total Clearance | Low | The compound is likely to be cleared slowly from the body, potentially leading to a longer half-life. |

| Toxicity | AMES Mutagenicity | Non-mutagenic | The compound is not predicted to cause DNA mutations. healthinformaticsjournal.com |

| Carcinogenicity | Non-carcinogen | The compound is not predicted to be carcinogenic. | |

| Acute Oral Toxicity (LD50) | Class III | Predicted to have slight toxicity if ingested orally. | |

| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low risk | Low likelihood of causing cardiac arrhythmia. |

Elucidation of Biological Mechanism of Action

Enzyme Inhibition Studies

Kinase Inhibition Profiles (e.g., p38 MAPKs, VEGFR-2)

No specific data was found regarding the inhibitory activity of 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea against p38 Mitogen-Activated Protein Kinases (MAPKs) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While the broader class of diaryl ureas has been investigated for kinase inhibition, including p38 MAPK, research explicitly identifying and quantifying the effect of this compound on these targets is not available in the reviewed sources.

Glycosidase and Hydrolase Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase, Urease)

There is no available information on the inhibitory profile of this compound against the enzymes α-Glucosidase, α-Amylase, or Urease. Although compounds featuring a urea (B33335) or thiourea (B124793) scaffold are recognized as a class of interest for urease inhibition, specific studies on this compound have not been identified.

Oxidase and Dehydrogenase Enzyme Inhibition (e.g., IDO1, Inosine 5′-Monophosphate Dehydrogenase)

Specific inhibitory data for this compound against Indoleamine 2,3-dioxygenase 1 (IDO1) or Inosine 5′-monophosphate dehydrogenase (IMPDH) is not present in the available literature. Phenyl urea derivatives have been explored as potential IDO1 inhibitors, but findings directly related to this compound were not located.

Other Relevant Enzyme Targets (e.g., Tyrosinase)

No studies were found that evaluated the effect of this compound on the activity of the enzyme tyrosinase.

Receptor Binding and Modulation

G-Protein Coupled Receptor (GPCR) Modulatory Activities (e.g., Cannabinoid Receptors (CB1), Neuropeptide Y5 Receptors)

Information regarding the binding affinity or modulatory activity of this compound at Cannabinoid Receptor 1 (CB1) or Neuropeptide Y5 receptors is not available. While structurally related diaryl urea compounds have been assessed for activity at CB1 receptors, specific data for this compound is absent from the reviewed literature.

Chemokine Receptor Antagonism (e.g., CXCR2)

The potential for this compound and related diaryl urea compounds to act as chemokine receptor antagonists has been a subject of scientific inquiry. Chemokine receptors like CXCR1 and CXCR2 are recognized for their significant roles in biological processes such as cancer metastasis. nih.gov While the direct antagonism of CXCR2 by this compound is not extensively detailed in available research, the broader class of N,N'-diarylurea derivatives has been explored for such activities. The structural features of these compounds, particularly the urea linker and substituted aryl rings, are considered key for interaction with receptor binding sites. For instance, other complex heterocyclic structures have been identified as selective CXCR2 antagonists. nih.govnih.gov The general mechanism for such antagonism involves the compound binding to the receptor, often at an allosteric site, which then prevents the natural ligand (chemokines) from binding and activating the receptor. This blockage inhibits the downstream signaling pathways that mediate cellular responses like inflammation and cell migration.

Cellular Pathway Interventions

Cell Cycle Progression Analysis (e.g., G1 phase arrest)

The compound this compound is part of a class of molecules known to interfere with cellular proliferation by inducing cell cycle arrest. Phenyl-chloroethyl ureas, a related class of compounds, have been shown to cause an accumulation of cells in the G1 phase of the cell cycle. nih.gov This G1 arrest is a critical checkpoint that prevents cells from proceeding to the DNA synthesis (S) phase, thereby halting their division. The mechanism for this arrest can be linked to the alkylation of specific proteins that regulate the G1/S transition, such as prohibitin (PHB). nih.gov Alkylation of PHB can lead to an increase in its cellular levels, contributing to the blockage of the cell cycle in the G1 phase. nih.gov Similarly, other urea derivatives have been observed to induce cell cycle arrest at different phases, highlighting the importance of the specific chemical structure in determining the biological outcome. nih.gov

Apoptosis Induction Mechanisms

In addition to halting the cell cycle, certain urea derivatives are capable of inducing apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. The induction of apoptosis is a key feature of many anticancer agents. While the specific apoptotic pathways triggered by this compound require further detailed elucidation, related urea-based compounds have demonstrated pro-apoptotic effects. This process can be initiated through various cellular signals, leading to the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death. The ability of a compound to induce both cell cycle arrest and apoptosis makes it a potent agent for controlling cancer cell proliferation.

Investigation of Specific Cellular Targets

Research into the molecular targets of this compound and its analogs has identified several key proteins and cellular systems. One of the significant findings is the interaction of urea derivatives with prohibitin (PHB), a protein involved in the G1/S phase transition of the cell cycle. nih.gov Alkylation of PHB by a related compound, cyclohexylphenyl-chloroethyl urea, on an aspartyl residue has been directly associated with G1 cell cycle arrest. nih.gov Furthermore, in the context of antimicrobial activity, a primary target for this class of compounds is the bacterial cell wall and its components. The antibacterial action of urea has been linked to the denaturation of proteins and disruption of the bacterial cell wall, leading to irregularities and loss of integrity. clinicaltrials.gov

Antimicrobial and Antiprotozoal Activities

Antibacterial Spectrum and Efficacy

The antibacterial properties of urea and its derivatives have been recognized against a range of bacteria. Generally, these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.combiointerfaceresearch.com The mechanism of action is often attributed to the disruption of the bacterial cell membrane and the denaturation of essential proteins. clinicaltrials.gov For instance, urea has been shown to cause marked disruption of bacterial aggregative patterns and irregularities in their cell walls. clinicaltrials.gov

The antibacterial efficacy of substituted urea compounds can be influenced by the nature and position of the substituents on the aromatic rings. For example, various derivatives of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea have shown promising antiproliferative activity against several human cancer cell lines, with some compounds exhibiting IC50 values under 5 µM. mdpi.com Similarly, other synthesized heterocyclic compounds containing urea-like moieties have demonstrated significant antimicrobial activity. biointerfaceresearch.comresearchgate.net

Interactive Data Table: Antibacterial Activity of Related Urea Derivatives

| Compound Class | Target Bacteria | Observed Effect |

| Phenyl-chloroethyl ureas | B16 cells (murine melanoma) | G1 phase cell cycle arrest |

| Urea | Ocular bacterial isolates | Disruption of bacterial aggregation and cell wall irregularities |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | A549, HCT116, MCF7, PC3 (cancer cell lines) | Antiproliferative activity |

| 4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones | Rhizobium radiobacter, Xanthomonas campestris, Escherichia coli | Moderate antibacterial activity |

Antifungal Properties

Specific studies detailing the antifungal properties of this compound are not readily found in the surveyed scientific literature. While the broader class of urea derivatives and other structurally related compounds, such as N-phenylbenzamides and imidazo[1,2-a]pyridines, have been evaluated for antifungal effects, direct data for the title compound is absent. researchgate.netresearchgate.net Research on other urea-containing compounds has sometimes shown that urea can act as a keratolytic agent, aiding the penetration of antifungal drugs, but this is a physical property rather than a direct antifungal mechanism of the molecule itself. nih.gov

Antiprotozoal Activity (e.g., Trypanocidal Effects against Trypanosoma cruzi)

There is a lack of specific research evaluating the antiprotozoal activity of this compound. The scientific literature contains numerous studies on the trypanocidal effects of various synthetic compounds, including other heterocyclic structures and chalcones. mdpi.com However, investigations into the specific efficacy of this compound against Trypanosoma cruzi or other protozoa have not been identified in the available research.

Antineoplastic Efficacy and Associated Molecular Targets

The potential of urea derivatives as anticancer agents is a significant area of research. nih.gov These compounds are known to target various mechanisms within cancer cells, from signal transduction pathways to cytoskeletal components.

Antiproliferative Activity against Cancer Cell Lines

While numerous substituted diarylurea compounds have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, specific IC₅₀ values for this compound are not explicitly detailed in the reviewed scientific literature. nih.govresearchgate.net

The general class of N-aryl-N'-arylmethylurea scaffolds has been shown to possess potent cytotoxic effects. nih.gov Studies on structurally similar compounds indicate that the nature and position of substituents on the phenyl rings play a critical role in their anticancer activity. For instance, electron-withdrawing groups on one of the aryl rings can enhance antiproliferative effects. nih.gov Research on other chlorinated and methoxy-substituted urea derivatives has reported activity against various cancer cell lines including breast, colon, and lung cancer. nih.govresearchgate.netnih.govmdpi.comekb.eg However, without direct experimental data for this compound, its specific efficacy remains uncharacterized.

The table below summarizes findings for structurally related urea compounds to provide context for the potential activity of this chemical class.

| Compound Class | Cancer Cell Lines Tested | Observed Activity | Citation |

| N-aryl-N'-arylmethylurea derivatives | A549 (Lung), MCF-7 (Breast), HCT116 (Colon), PC-3 (Prostate) | Compounds showed excellent antiproliferative activity, with some IC₅₀ values under 5 µM. | nih.gov |

| Aryl urea cytokinin analogs | MDA-MB-231 (Breast), A-375 (Melanoma), U-87 MG (Glioblastoma) | Some derivatives demonstrated anti-proliferative action at a concentration of 100 µM. | mdpi.com |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | NCI-60 cell line panel | Showed broad-spectrum antiproliferative activity. | nih.gov |

| Ethylenediurea derivatives | MDA-MB-231 (Breast), A-375 (Melanoma), U-87 MG (Glioblastoma) | A lead compound inhibited proliferation by 70-90% without cytotoxicity to normal fibroblasts. | mdpi.com |

This table is for informational purposes on related compound classes and does not represent data for this compound.

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a key mechanism for many anticancer drugs, as it disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. nih.gov While various classes of compounds, including some heterocyclic urea derivatives, have been identified as tubulin polymerization inhibitors that bind at the colchicine (B1669291) site, there is no direct evidence in the surveyed literature to confirm that this compound acts via this mechanism. csic.esnih.govmdpi.comrsc.org The molecular target for its potential anticancer activity has not been specifically elucidated.

Structure Activity Relationship Sar Investigations

Positional and Electronic Effects of Substituents on Phenyl Rings

The biological activity of diaryl urea (B33335) compounds is significantly influenced by the electronic nature and position of substituents on the two phenyl rings. In the case of 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea, the substituents are an electron-withdrawing chlorine atom at the ortho position of one ring and an electron-donating methoxy (B1213986) group at the para position of the other.

Conversely, the methoxy group at the para-position of the second phenyl ring is primarily an electron-donating group due to its resonance effect. This increases the electron density of the phenyl ring and can influence interactions with target proteins. Research has demonstrated that electron-donating groups like methoxy on the distal phenyl ring can lead to greater antioxidant activity in certain classes of compounds compared to those with electron-withdrawing groups. researchgate.net The interplay between the electron-withdrawing 2-chloro group and the electron-donating 4-methoxy group creates a specific electronic profile that is crucial for the compound's biological recognition and efficacy.

Impact of Halogenation on Biological Potency and Selectivity

Halogenation is a key strategy in medicinal chemistry to modulate a compound's biological profile. The presence and position of a halogen on the phenyl ring can affect lipophilicity, metabolic stability, and binding interactions. For this compound, the chlorine atom is at the ortho position.

The electronic effect of halogens is complex; while they are electron-withdrawing by induction, they are electron-donating by resonance. researchgate.net Generally, their inductive effect dominates. researchgate.net The position of the halogen is critical. In studies of related urea analogs, a chloro substituent at the 3-position (meta) of the phenyl ring often confers the best potency, while 2- (ortho) and 4- (para) chloro analogs demonstrate reduced potency.

The nature of the halogen atom itself is also a determinant of activity. In some series of compounds, an increase in the size of the halogen (I > Br > Cl) has been correlated with a shift in functional activity. The specific placement of the chlorine at the C-2 position in this compound suggests a tailored role in directing the compound's conformation or interaction within a specific binding pocket, even if it might not be the optimal position for general potency enhancement seen in other series.

Influence of Methoxy Group on Molecular Interactions and Efficacy

The 4-methoxy group on the phenyl ring is a critical feature for the biological activity of many diaryl ureas. This group can significantly influence molecular interactions, solubility, and metabolic pathways. Its primary role often involves acting as a hydrogen bond acceptor.

In related urea-based allosteric modulators of the Cannabinoid Type-1 (CB1) receptor, the replacement of a 4-methoxy group with a 4-hydroxy group, which is a hydrogen bond donor, led to a complete loss of biological activity. This finding strongly implies that a hydrogen bond accepting group at this position is essential for molecular recognition and efficacy. The oxygen atom of the methoxy group can engage in crucial hydrogen bonds with residues in a protein's binding site. Molecular docking studies on similar compounds have shown the oxygen atom of the methoxy group forming hydrogen bonds with amino acid residues like glutamic acid.

Conformational Flexibility and Planarity Considerations in Biological Recognition

The three-dimensional shape of diaryl urea compounds is a key determinant of their biological activity. This includes the planarity of the central urea linkage and the relative orientation of the two phenyl rings. The urea functionality itself has a degree of conformational restriction due to the delocalization of lone pair electrons from the nitrogen atoms to the carbonyl group.

The bioactive conformation, which is the shape the molecule adopts when it binds to its target, may have a low energy state. drugdesign.org The ability of the molecule to adopt this specific conformation, influenced by factors like intramolecular hydrogen bonds and steric hindrance from substituents, is essential for biological recognition. drugdesign.org The ortho-chloro substituent in this compound likely induces a specific twist in the phenyl ring relative to the urea core, which could be a critical feature for its interaction with its biological target.

Interactive Data Table: Conformational Data of a Related Diaryl Urea (Data based on a similar compound)

| Parameter | Value |

| Dihedral Angle (Chlorophenyl - Urea) | 51.1° |

| Dihedral Angle (Tolyl - Urea) | 28.6° |

| Urea Moiety Distortion | Non-planar |

Modifications of the Urea Linkage and Bioisosteric Substitutions

The central urea moiety is a cornerstone of the structure of many biologically active compounds, primarily due to its ability to act as a rigid scaffold and a potent hydrogen-bond donor and acceptor. However, issues like poor solubility or metabolic instability can sometimes be associated with the urea group. nih.gov This has led to investigations into bioisosteric replacements, where the urea linkage is substituted with other functional groups that mimic its key electronic and steric properties. nih.govnih.gov

The exploration of such modifications underscores the importance of the urea linker's structural and electronic integrity for the activity of this compound, while also highlighting a rational path for the design of new analogs with potentially enhanced therapeutic profiles. nih.govmdpi.com

Preclinical Research and Lead Optimization Strategies

Rational Design and Synthesis of Analogs of 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea for Enhanced Potency and Selectivity

The core principle of rational drug design is to systematically modify a lead compound to enhance its desirable properties, such as potency and selectivity, while minimizing undesirable ones. For this compound and its analogs, this process involves targeted chemical modifications to its core structure. The urea (B33335) linker and the two flanking phenyl rings—the 2-chlorophenyl "head" and the 4-methoxyphenyl (B3050149) "tail"—are all targets for synthetic alteration. nih.gov

A common synthetic route to produce unsymmetrical diaryl ureas involves the reaction of an arylamine with an isocyanate. mui.ac.irnih.gov For instance, 2-chloroaniline (B154045) can be reacted with 4-methoxyphenyl isocyanate. The isocyanate itself is often generated in situ from the corresponding amine (4-methoxyaniline) to circumvent handling this reactive intermediate. organic-chemistry.orgbeilstein-journals.org Variations on this core synthesis allow for the introduction of a diverse array of chemical groups.

Structure-activity relationship (SAR) studies are crucial for guiding these synthetic efforts. These studies have revealed key insights into how specific structural changes impact biological activity:

Terminal Phenyl Ring Substitutions: The nature and position of substituents on the terminal phenyl rings are critical. The addition of electron-withdrawing groups, such as trifluoromethyl (CF3) or additional chloro (Cl) groups, on the terminal benzene (B151609) ring has been shown to be conducive to improving activity. nih.gov Conversely, the electronic properties of substituents on the other phenyl ring may not play as defining a role, although strong electron-withdrawing groups are often favored. nih.gov

Linker Modification: The flexibility of the linker connecting the urea and the phenyl rings can be modulated. Studies have shown that increasing the length of an alkyl linker can lead to a slight increase in cytotoxicity in some cancer cell lines. nih.gov

Scaffold Hopping: In some strategies, the core scaffold is significantly altered. This "scaffold hopping" can involve replacing a phenyl ring with a different aromatic system, such as quinoline (B57606) or pyrimidine, to improve properties like water solubility or to explore new binding interactions with the target protein. nih.govmdpi.com

These rational design strategies, informed by SAR, allow chemists to create focused libraries of analogs with a higher probability of yielding compounds with improved therapeutic profiles.

In Vitro Biological Evaluation Methodologies for Lead Identification

Once new analogs of this compound are synthesized, they undergo a battery of in vitro tests to determine their biological activity and identify the most promising lead compounds. These laboratory-based assays are fundamental to the drug discovery process.

A primary method involves screening for antiproliferative or cytotoxic activity against various human cancer cell lines. nih.gov This is often done using the MTT assay, which measures a cell's metabolic activity as an indicator of cell viability. nih.govresearchgate.net Compounds are typically tested against a panel of cell lines representing different cancer types, such as:

HT-29: Human colon adenocarcinoma nih.govresearchgate.netnih.gov

A549: Human lung carcinoma nih.govresearchgate.netnih.gov

MCF-7: Human breast adenocarcinoma mdpi.com

PC-3: Human prostate cancer nih.gov

The results of these assays are usually reported as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov A lower IC50 value indicates greater potency.

Beyond general cytotoxicity, specific enzyme inhibition assays are employed if the intended biological target is known. For example, if the compounds are designed as kinase inhibitors, their ability to block the activity of specific kinases like VEGFR2 is measured. researchgate.netnih.gov Other assays can determine a compound's mechanism of action, such as its ability to induce apoptosis (programmed cell death) or to arrest the cell cycle at a specific phase. researchgate.netnih.govnih.gov For compounds targeting other diseases, relevant assays are used, such as α-glucosidase inhibition assays for potential anti-diabetic agents.

The following table summarizes the in vitro evaluation of several diaryl urea derivatives, showcasing how different structural modifications influence their antiproliferative activity against the HT-29 colon cancer cell line.

| Compound | Structural Modification | Target/Assay | Potency (IC50 in µM) |

| Sorafenib (Reference) | Standard diaryl urea structure | HT-29 cell line | 17.28 researchgate.netnih.gov |

| Compound 15b | Modified diaryl urea | HT-29 cell line | 3.38 researchgate.netnih.gov |

| Compound 14a | Modified diaryl urea | HT-29 cell line | 6.62 researchgate.netnih.gov |

| Compound 14l | Modified diaryl urea | HT-29 cell line | 12.74 researchgate.netnih.gov |

| Compound 13a | Modified diaryl urea | HT-29 cell line | 13.27 researchgate.netnih.gov |

| Compound 6a | Modified diaryl urea | HT-29 cell line | 15.28 nih.gov |

Integration of Computational and Experimental Data in Lead Optimization Cycles

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. jddhs.comnih.gov This integrated approach accelerates the lead optimization process by allowing researchers to prioritize which analogs of this compound to synthesize and test. jddhs.com

Computational methods used in the optimization cycle include:

Molecular Docking: This technique predicts the preferred orientation of a compound when bound to a biological target, such as a protein receptor. researchgate.netnih.gov It helps to visualize the interactions, like hydrogen bonds, that stabilize the complex. nih.govresearchgate.net For diaryl ureas, docking studies can show how the urea moiety interacts with key amino acid residues, such as a conserved glutamic acid in the DFG motif of kinases. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. jddhs.com By analyzing a set of known compounds and their activities, QSAR can predict the activity of newly designed, not-yet-synthesized analogs, helping to guide synthetic efforts toward more potent molecules.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the drug-target complex and the conformational changes that may occur upon binding. jddhs.comnih.gov

The process is typically iterative. nih.gov Computational tools are used to design a virtual library of new analogs. researchgate.netnih.gov Based on in silico predictions of binding affinity and drug-like properties, a smaller, more manageable set of compounds is selected for chemical synthesis. researchgate.netnih.gov These compounds are then tested in vitro. The experimental data is then fed back into the computational models to refine them, improving the predictive accuracy for the next cycle of design and synthesis. nih.gov This iterative feedback loop of computational prediction and experimental validation makes the search for an optimal drug candidate more efficient and rational. nih.gov

Advanced Preclinical Characterization for Drug Candidate Development

Once a lead compound with high potency and selectivity is identified through in vitro screening and computational modeling, it proceeds to advanced preclinical characterization. This stage involves a more in-depth evaluation of its properties to assess its potential as a drug candidate for clinical trials.

Key aspects of this characterization include:

Pharmacokinetic Profiling: This involves studying the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. For instance, its ability to cross biological barriers, like the blood-brain barrier, may be assessed if the compound is intended for central nervous system disorders. nih.gov

In Vivo Efficacy Studies: The compound's effectiveness is tested in living organisms, typically in animal models of the target disease. For example, a potential anti-cancer agent would be evaluated for its ability to reduce tumor growth in mice. nih.gov A compound designed as a modulator for a specific receptor might be tested in behavioral assays, such as its effect on cocaine-seeking behavior in rats. nih.gov

Structural Analysis: The precise three-dimensional structure of the compound can be determined using techniques like X-ray crystallography. researchgate.net This provides definitive information about its conformation and can help to further understand its interaction with its biological target.

This comprehensive characterization provides a more complete picture of the drug candidate's behavior and potential, forming the basis for the decision to advance it into human clinical trials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Step 1 : Begin with chlorination of aniline derivatives to synthesize 2-chloroaniline. Alternative routes may involve pre-functionalized intermediates like 2-chlorophenyl isocyanate .

- Step 2 : React the chlorinated intermediate with 4-methoxyphenylamine or its isocyanate counterpart under controlled conditions (e.g., anhydrous solvents, 60–80°C, 12–24 hours).

- Optimization : Use catalysts like triethylamine or DABCO to enhance urea bond formation. Monitor purity via HPLC or TLC, and optimize solvent systems (e.g., acetonitrile or DMF) to improve solubility .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4 of phenyl, chloro at C2 of chlorophenyl) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₄H₁₂ClN₂O₂, theoretical ~284.04 g/mol).

- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions on aromatic rings) influence the compound’s bioactivity?

- Structure-Activity Relationship (SAR) Insights :

| Analog | Modification | Observed Effect | Source |

|---|---|---|---|

| 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)urea | Chlorine at para position | Reduced receptor selectivity vs. ortho-chloro analog . | |

| Thiourea analogs (e.g., 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)thiourea) | Sulfur replaces carbonyl oxygen | Enhanced antimicrobial activity but lower solubility . |

- Design Strategy : Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenyl ring to improve binding affinity to targets like kinase enzymes .

Q. What experimental approaches can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Validation Methods :

- Dose-Response Assays : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to differentiate target-specific effects from general toxicity .

- Target Profiling : Use kinase inhibition panels or receptor-binding assays to identify primary molecular targets .

- Comparative Studies : Cross-test with structurally similar urea derivatives (e.g., 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea) to isolate substituent-specific effects .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and binding modes?

- Tools :

- Molecular Docking : Simulate interactions with targets like carbonic anhydrase IX using AutoDock Vina and PubChem 3D conformers .

- ADMET Prediction : Software like SwissADME to estimate logP (clogP ~3.2), blood-brain barrier permeability, and cytochrome P450 interactions .

Data Contradiction & Reproducibility

Q. What are common pitfalls in reproducing synthesis protocols for this compound, and how can they be mitigated?

- Challenges :

- Isocyanate Reactivity : Moisture-sensitive intermediates may lead to side reactions; use anhydrous conditions and Schlenk techniques .

- Byproduct Formation : Monitor for thiourea contamination (if thiols are present) via IR spectroscopy (absence of S-H stretches at ~2550 cm⁻¹) .

Biological Mechanism Exploration

Q. What methodologies are recommended to elucidate the compound’s mechanism of action in cellular systems?

- Approaches :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related genes like BAX/BCL-2) .

- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., downregulation of survivin in cancer cells) .

- CRISPR Screening : Genome-wide knockout libraries to pinpoint genetic vulnerabilities linked to the compound’s efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.